

Application Note and Protocol: N-propionylation of 4-Piperidinecarboxylic Acid

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Compound of Interest

Compound Name: *1-Propionyl-4-piperidinecarboxylic acid*

Cat. No.: *B043984*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds with significant therapeutic potential. This document provides a detailed experimental procedure for the N-propionylation of 4-piperidinecarboxylic acid, a key building block in the development of various pharmaceutical agents. The protocol outlines the use of propionyl chloride as the acylating agent in the presence of a base.

Experimental Overview

The N-propionylation of 4-piperidinecarboxylic acid is achieved through the reaction of the secondary amine of the piperidine ring with propionyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (DCM).

Reaction Scheme

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Formula	Molar Mass (g/mol)	Role
4-Piperidinecarboxylic Acid	C ₆ H ₁₁ NO ₂	129.16	Starting Material
Propionyl Chloride	C ₃ H ₅ ClO	92.52	Acylation Agent
Triethylamine (TEA)	(C ₂ H ₅) ₃ N	101.19	Base
Dichloromethane (DCM), Anhydrous	CH ₂ Cl ₂	84.93	Solvent
1 M Hydrochloric Acid	HCl	36.46	Aqueous Work-up
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	Aqueous Work-up
Brine (Saturated NaCl)	NaCl	58.44	Aqueous Work-up
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	Drying Agent

Table 2: Experimental Parameters

Parameter	Value
Reaction Temperature	0 °C to Room Temperature
Reaction Time	2-4 hours
Stoichiometry (4-Piperidinecarboxylic Acid : Propionyl Chloride : TEA)	1.0 : 1.1 : 1.5
Monitoring Technique	Thin Layer Chromatography (TLC)

Experimental Protocol

This protocol describes the N-propionylation of 4-piperidinecarboxylic acid using propionyl chloride.

1. Reaction Setup a. To a dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidinecarboxylic acid (1.0 eq). b. Dissolve the starting material in anhydrous dichloromethane (DCM). c. Add triethylamine (1.5 eq) to the solution.[1] d. Cool the reaction mixture to 0 °C using an ice bath.
2. Acylation Reaction a. Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.[1] b. After the addition is complete, allow the reaction mixture to warm to room temperature. c. Stir the reaction for 2-4 hours. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up Procedure a. Upon completion, quench the reaction by adding water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[1][2] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
4. Purification a. Purify the crude product by silica gel column chromatography, if necessary, to yield the pure N-propionyl-4-piperidinecarboxylic acid.

Visualization

Experimental Workflow Diagram



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Caption: Workflow for the N-propionylation of 4-piperidinecarboxylic acid.

This detailed protocol provides a robust method for the synthesis of N-propionyl-4-piperidinecarboxylic acid, a valuable intermediate for drug discovery and development. The procedure is based on well-established N-acylation methodologies.[3][4]

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